

Ecnoglutide Demonstrates Significant Improvements in Cardiovascular Markers Compared to Placebo

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Ecnoglutide*

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New analyses from clinical trials reveal that **ecnoglutide**, a novel long-acting GLP-1 receptor agonist, leads to substantial improvements in key cardiovascular and metabolic markers in adults with type 2 diabetes and in those with overweight or obesity, when compared to placebo. The findings, drawn from Phase 2 and Phase 3 clinical trials, highlight the potential of **ecnoglutide** as a promising therapeutic option for managing cardiovascular risk factors.

Across multiple studies, **ecnoglutide** consistently demonstrated statistically significant reductions in glycated hemoglobin (HbA1c), body weight, and other cardiometabolic parameters. These improvements are crucial for patients with type 2 diabetes and obesity, who are at an elevated risk for cardiovascular disease.^{[1][2]}

Glycemic Control and Weight Management

In a 24-week Phase 3 trial involving adults with type 2 diabetes, once-weekly injections of **ecnoglutide** at doses of 0.6 mg and 1.2 mg resulted in remarkable HbA1c reductions of 1.96% and 2.43% from baseline, respectively.^{[3][4]} This was significantly greater than the reduction observed in the placebo group.^{[3][4]} Notably, 76.1% of participants receiving the 1.2 mg dose achieved an HbA1c level of $\leq 6.5\%$, a recommended target for many adults with diabetes.^{[3][5]} Furthermore, 35.2% of this group reached normoglycemia, with an HbA1c level below 5.7%.^[3]

The trials also underscored **ecnoglutide**'s profound impact on weight loss. In a 48-week Phase 3 study in adults with overweight or obesity without diabetes, participants receiving the 2.4 mg dose of **ecnoglutide** experienced a mean body weight reduction of 15.4%, compared to a 0.3% reduction in the placebo group.^[6] A significant proportion of participants in the **ecnoglutide** groups achieved clinically meaningful weight loss, with up to 63.5% achieving a reduction of $\geq 15\%$.^[7]

Improvements in Other Cardiovascular Risk Factors

Beyond glycemic control and weight loss, treatment with **ecnoglutide** also led to favorable changes in other cardiovascular risk factors. Studies have reported improvements in blood pressure, lipid profiles, including triglycerides and low-density lipoprotein cholesterol, and reductions in liver fat content.^[4]^[6]^[7]

The mechanism behind these benefits is attributed to the action of GLP-1 receptor agonists, which are known to have positive effects on the cardiovascular system.^[8]^[9] GLP-1 receptor activation can influence various pathways that contribute to improved cardiovascular health.^[10]

Data Summary

The following tables summarize the key quantitative data from the clinical trials comparing **ecnoglutide** to placebo.

Table 1: Change in HbA1c in Adults with Type 2 Diabetes (24 Weeks)

Treatment Group	Mean Baseline HbA1c (%)	Mean Change from Baseline (%)
Ecnoglutide 0.6 mg	8.54	-1.96
Ecnoglutide 1.2 mg	8.51	-2.43
Placebo	8.51	-0.87 ^[4]

Table 2: Body Weight Reduction in Adults with Overweight or Obesity (48 Weeks)

Treatment Group	Mean Baseline Body Weight (kg)	Mean Percentage Change from Baseline (%)
Ecnoglutide 1.2 mg	~91.3	-9.9
Ecnoglutide 1.8 mg	~91.3	-13.3[6]
Ecnoglutide 2.4 mg	~91.3	-15.4[6]
Placebo	~91.3	-0.3[6]

Table 3: Proportion of Patients Achieving Weight Loss Thresholds (48 Weeks)

Weight Loss Threshold	Ecnoglutide 2.4 mg (%)	Placebo (%)
≥5%	93	14[6]
≥10%	80	Not Reported
≥15%	64	Not Reported
≥20%	28	0[6]

Experimental Protocols

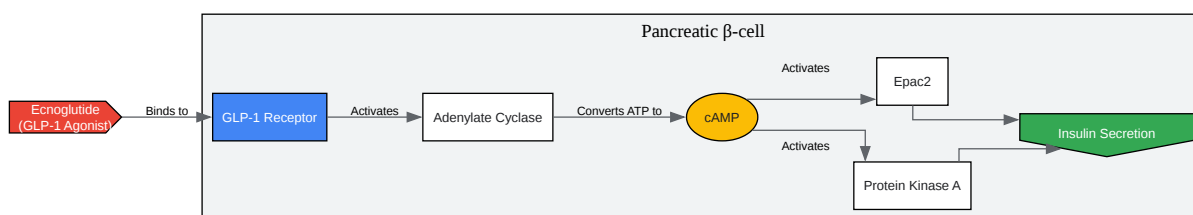
The data presented are derived from randomized, double-blind, placebo-controlled Phase 2 and Phase 3 clinical trials.

Phase 3 Trial in Type 2 Diabetes (24 Weeks): This multicenter study enrolled 211 adults in China with type 2 diabetes inadequately controlled by diet and exercise.[3][4] Participants were randomized to receive once-weekly subcutaneous injections of **ecnoglutide** (0.6 mg or 1.2 mg) or a matching placebo for 24 weeks.[3][4] The protocol included a dose-escalation period to enhance tolerability.[4][5] The primary endpoints were the change in mean HbA1c and body weight from baseline.[3]

Phase 3 Trial in Overweight or Obesity (48 Weeks): This multicenter trial was conducted at 36 sites in China and enrolled 664 adults with a BMI of ≥ 28 kg/m² or ≥ 24 kg/m² with at least one weight-related comorbidity, and without diabetes.[11] Participants were randomly assigned to receive once-weekly subcutaneous injections of **ecnoglutide** (1.2 mg, 1.8 mg, or 2.4 mg) or

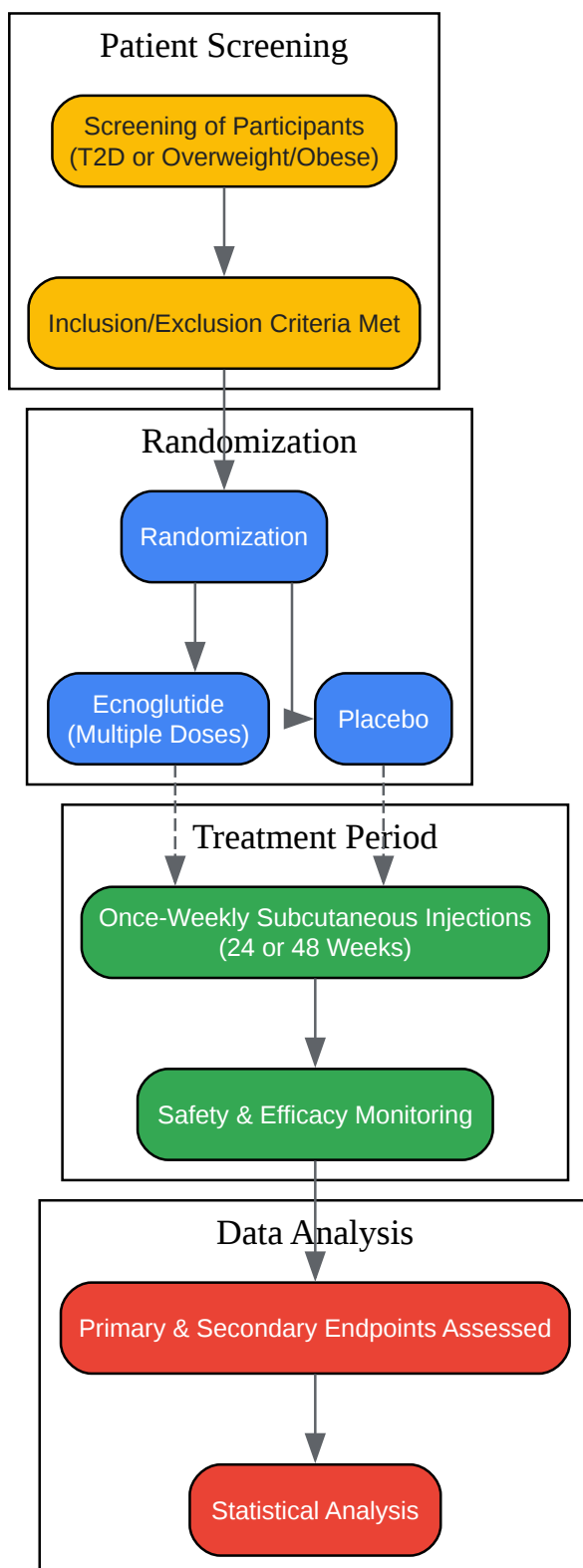
placebo for 48 weeks.[6][7] All participants also received counseling on diet and exercise.[6] The co-primary endpoints were the percentage change in bodyweight and the proportion of participants achieving at least a 5% reduction in bodyweight at week 40.[11]

Visualizations



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Caption: Simplified signaling pathway of **Ecnoglutide** in pancreatic β -cells.



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Caption: Generalized workflow of the randomized controlled trials.

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- To cite this document: BenchChem. [Ecnoglutide Demonstrates Significant Improvements in Cardiovascular Markers Compared to Placebo]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12661408#ecnoglutide-s-impact-on-cardiovascular-markers-compared-to-placebo]

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